molecular formula C6H12O2 B1313568 4-Methyltetrahydro-2H-pyran-4-OL CAS No. 7525-64-6

4-Methyltetrahydro-2H-pyran-4-OL

Cat. No. B1313568
CAS RN: 7525-64-6
M. Wt: 116.16 g/mol
InChI Key: DCUYGCJQVJXUHU-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-ol is a chemical compound with the CAS Number 7525-64-6 . It has a molecular weight of 116.16 and its IUPAC name is 4-methyltetrahydro-2H-pyran-4-ol . It is a colorless to yellow solid .


Synthesis Analysis

The synthesis of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol involves the cyclocondensation of 3-methyl-3-buten-l-ol with 3-methylbutanal on silica gel and alumina in the absence of solvents . This process results in a cis/trans-isomer mixture .


Molecular Structure Analysis

The molecular formula of 4-Methyltetrahydro-2H-pyran-4-ol is C6H12O2 . Its monoisotopic mass is 116.083733 Da .


Physical And Chemical Properties Analysis

4-Methyltetrahydro-2H-pyran-4-ol has a boiling point of 197.1±8.0°C . It is a colorless to yellow solid and is stored in a refrigerator .

Scientific Research Applications

Safety Assessment

A study conducted by Api et al. (2019) evaluated the safety of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a compound closely related to 4-Methyltetrahydro-2H-pyran-4-OL. The assessment covered various aspects such as genotoxicity, reproductive toxicity, and environmental safety. This compound was found to be non-genotoxic, lacking skin sensitization potential, and safe from an environmental standpoint (Api et al., 2019).

Synthesis and Catalysis

Research by Vyskočilová et al. (2016) explored the effects of different catalysts in the synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, another variant of 4-Methyltetrahydro-2H-pyran-4-OL. They investigated the influence of water and various acidic catalysts in the Prins cyclization process, contributing to the understanding of synthetic pathways for such compounds (Vyskočilová et al., 2016).

Pheromone Synthesis

Mineeva (2015) demonstrated the use of (4S)-4-methyltetrahydro-2H-pyran-2-one in the synthesis of chiral methyl-branched building blocks. These blocks were used to prepare pheromones for various beetles, showcasing the compound's role in synthesizing biologically active compounds and insect pheromones (Mineeva, 2015).

Safety And Hazards

The safety information for 4-Methyltetrahydro-2H-pyran-4-OL includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUYGCJQVJXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492877
Record name 4-Methyloxan-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltetrahydro-2H-pyran-4-OL

CAS RN

7525-64-6
Record name Tetrahydro-4-methyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7525-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-4-ol, tetrahydro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-methyloxan-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2019 - Elsevier
… that 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol is not … -4-methyltetrahydro-2H-pyran-4-ol. The environmental endpoints were evaluated; 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol …
Number of citations: 1 www.sciencedirect.com
E Vyskočilová, L Rezková, E Vrbková… - Research on Chemical …, 2016 - Springer
… type (sulfuric acid, Amberlyst 15, p-toluenesulfonic acid, and p-dodecylbenzenesulfonic acid) and of addition of water on the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol …
Number of citations: 15 link.springer.com
E Vyskočilová, A Gruberová, M Shamzhy… - Reaction Kinetics …, 2018 - Springer
Prins cyclization of isoprenol with benzaldehyde as a model aldehyde was performed using montmorillonite K10 as an acid catalyst. Various reaction conditions were used including …
Number of citations: 15 link.springer.com
L Sekerová, E Vyskočilová, JS Fantova… - Research on Chemical …, 2017 - Springer
… Prins cyclization of isoprenol and isovaleraldehyde producing 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol was chosen as a model reaction in iron-modified silica catalysts testing. Two …
Number of citations: 12 link.springer.com
E Vyskočilová, L Sekerová, I Paterová, J Krupka… - Journal of Porous …, 2018 - Springer
… 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol was studied. The … The selectivity to isobutyl-4-methyltetrahydro-2H-pyran-4-ol … of isobutyl-4-methyltetrahydro-2H-pyran-4-ol excluding …
Number of citations: 12 link.springer.com
L Sekerová, E Vyskočilová, L Červený - Reaction Kinetics, Mechanisms …, 2017 - Springer
… One of these important compounds is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, which is commercially called Florosa or Florol. It was prepared by the Prins cyclization of isoprenol …
Number of citations: 14 link.springer.com
S Kobayashi, T Tamura - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
… 4-Methyltetrahydro-2H-pyran-4-ol (5). The pure standard sample was prepared as follows. MeLi (1.14 M in Et 2 O, 6.6 mL, 7.5 mmol) was added to tetrahydro-4H-pyran-4-one (505 mg, …
Number of citations: 5 onlinelibrary.wiley.com
AY Sidorenko, YM Kurban, A Aho, ZV Ihnatovich… - Molecular …, 2021 - Elsevier
… Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-… to elucidation of the mechanism of preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol …
Number of citations: 10 www.sciencedirect.com
I Lee, M Na, M Lavelle, AM Api - Food and Chemical Toxicology, 2022 - Elsevier
… 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol also has additional in vitro data to support that it is a non-sensitizerl based on the 2 out of 3 in vitro defined approach. Additionally, both …
Number of citations: 8 www.sciencedirect.com
N Shcherban, R Barakov, B Lasne, P Mäki-Arvela… - Molecular …, 2022 - Elsevier
A set of hierarchical beta zeolites with variable Si/Al ratios, nanoparticle sizes, textural and acidic properties was prepared using a hydrothermal treatment of a concentrated alkali metal-…
Number of citations: 2 www.sciencedirect.com

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